1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolopyrimidine ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the N-(3-methylbutyl) group: This step involves the alkylation of the pyrazolopyrimidine core with a 3-methylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Inhibiting or activating specific proteins: Affecting cellular processes such as signal transduction, gene expression, and metabolism.
Interacting with nucleic acids: Influencing DNA or RNA function and stability.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-3-(3-pyridinyl)-1H-pyrazol-4-ylmethanol: Similar structure but with a pyridinyl group instead of a pyrazolopyrimidine core.
1-(5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine: Contains a thienopyrimidine core instead of a pyrazolopyrimidine core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C16H18FN5 |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18FN5/c1-11(2)7-8-18-15-14-9-21-22(16(14)20-10-19-15)13-5-3-12(17)4-6-13/h3-6,9-11H,7-8H2,1-2H3,(H,18,19,20) |
InChI Key |
DVAVQJLMDZZPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.